N-Boc-2-Amino-5-bromopyrimidine CAS number and properties
N-Boc-2-Amino-5-bromopyrimidine CAS number and properties
An In-depth Technical Guide to N-Boc-2-Amino-5-bromopyrimidine: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
Introduction: A Versatile Building Block in Modern Synthesis
N-Boc-2-Amino-5-bromopyrimidine, also known by its IUPAC name tert-butyl N-(5-bromopyrimidin-2-yl)carbamate, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its strategic combination of a pyrimidine core, a reactive bromine atom, and a protected amine group makes it an exceptionally versatile intermediate.[2] The pyrimidine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutics, including anticancer and antiviral agents.[3][4] This guide provides an in-depth examination of the compound's properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers and drug development professionals.
Core Compound Profile and Physicochemical Properties
The foundation of utilizing any chemical intermediate effectively begins with a thorough understanding of its physical and chemical properties. The tert-butyloxycarbonyl (Boc) protecting group provides crucial stability and selective reactivity, while the bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.[2][5]
Table 1: Physicochemical Properties of N-Boc-2-Amino-5-bromopyrimidine
| Property | Value | Source(s) |
| CAS Number | 883231-23-0 | [1][6][7][8] |
| Molecular Formula | C₉H₁₂BrN₃O₂ | [1][6] |
| Molecular Weight | 274.11 g/mol | [1][6] |
| IUPAC Name | tert-butyl N-(5-bromopyrimidin-2-yl)carbamate | [1] |
| Appearance | Solid, white to off-white powder | [9] |
| Purity | Typically ≥97% | [2][9] |
| Density (Predicted) | 1.513 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 10.38 ± 0.70 | [8] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [2][8] |
Synthesis: A Strategic Two-Step Approach
The preparation of N-Boc-2-Amino-5-bromopyrimidine is typically achieved through a reliable two-step synthetic sequence starting from 2-aminopyrimidine. This pathway is designed for efficiency and regioselectivity.
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Electrophilic Bromination: The pyrimidine ring is first activated by the amino group, directing electrophilic substitution. The C5 position is electronically favored for bromination. N-bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a solid, easy-to-handle source of electrophilic bromine that minimizes the formation of hazardous byproducts. The reaction is often performed in a polar aprotic solvent like acetonitrile.[10]
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Boc Protection: The resulting 2-amino-5-bromopyrimidine is then protected. The introduction of the Boc group is critical for subsequent reactions. It serves to moderate the nucleophilicity of the amino group and prevent unwanted side reactions, for instance, during palladium-catalyzed cross-coupling.[5] This is typically accomplished using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Caption: Synthesis of N-Boc-2-Amino-5-bromopyrimidine.
Reactivity and Strategic Applications
The synthetic utility of N-Boc-2-Amino-5-bromopyrimidine stems from the orthogonal reactivity of its two key functional groups: the C5-bromo substituent and the N-Boc protected amine.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkynyl, and other moieties, enabling the rapid construction of complex molecular scaffolds.[2][11]
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
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Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.
The Role of the N-Boc Protecting Group
The Boc group is one of the most common amine protecting groups in organic synthesis due to its robust nature and ease of removal.[5] It is stable to a wide range of nucleophilic and basic conditions, making it compatible with the requirements of most cross-coupling reactions.[5] Deprotection is cleanly achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane), regenerating the free amine for further functionalization, such as acylation or alkylation.
Caption: A typical workflow utilizing the subject compound.
Applications in Drug Discovery and Beyond
This intermediate is a cornerstone in the synthesis of numerous biologically active molecules.
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Pharmaceutical Development: It is a key building block for synthesizing kinase inhibitors for oncology, as well as antiviral and anti-inflammatory agents.[2][3] The 2-aminopyrimidine core is a potent hydrogen bonding motif that frequently interacts with protein active sites.[4]
-
Agrochemicals: It serves as a precursor in the development of advanced herbicides, fungicides, and pesticides, contributing to crop protection.[2][3]
-
Material Science: The functionalized pyrimidine core can be incorporated into organic materials designed for specific electronic or optical properties.[2]
Experimental Protocols: A Practical Guide
The following protocols are representative of how N-Boc-2-Amino-5-bromopyrimidine is utilized in a laboratory setting.
Protocol 1: Suzuki Coupling of N-Boc-2-Amino-5-bromopyrimidine
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling to form a C-C bond at the C5 position.
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Reaction Setup: To an oven-dried reaction vessel, add N-Boc-2-Amino-5-bromopyrimidine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). The choice of catalyst and base is critical and may require optimization depending on the specific boronic acid used.
-
Solvent Addition and Degassing: Add a suitable solvent mixture, typically dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This is essential to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-(N-Boc-amino)-5-arylpyrimidine.
Protocol 2: Boc Group Deprotection
This protocol outlines the standard procedure for removing the Boc protecting group.
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Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in dioxane (e.g., 4M). The reaction is typically performed at room temperature.
-
Reaction Monitoring: Stir the mixture for 1-4 hours. The progress can be monitored by TLC or LC-MS. The evolution of isobutylene and carbon dioxide gas is expected.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is often an amine salt (e.g., hydrochloride or trifluoroacetate). To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ or triethylamine) before extraction.
Analytical Characterization
Confirming the identity and purity of N-Boc-2-Amino-5-bromopyrimidine and its derivatives is crucial. A combination of spectroscopic techniques is employed for full characterization.[12]
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¹H NMR: Provides information on the proton environment. Expect to see a singlet for the nine protons of the tert-butyl group around 1.5 ppm and signals for the pyrimidine ring protons.
-
¹³C NMR: Confirms the carbon skeleton, including the characteristic signals for the Boc carbonyl and the quaternary carbon of the tert-butyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight. A key diagnostic feature is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity.[12]
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Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H stretch, C=O stretch of the carbamate, and aromatic C-H and C=N vibrations.[13]
Safety and Handling
While a specific safety data sheet for N-Boc-2-Amino-5-bromopyrimidine should always be consulted, general precautions based on its constituent parts are prudent. The precursor, 2-amino-5-bromopyrimidine, is known to be harmful if swallowed and can cause skin and eye irritation.[14][15]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and strong acids.[2][8][15]
Conclusion
N-Boc-2-Amino-5-bromopyrimidine is more than just a chemical intermediate; it is a powerful tool for molecular architects. Its well-defined reactivity allows for the strategic and sequential introduction of molecular complexity, making it an invaluable asset in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Understanding its properties, synthetic pathways, and reaction protocols enables researchers to harness its full potential, accelerating innovation in chemical science.
References
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